

Everolimus-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Everolimus-d4

Cat. No.: B563853

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for **Everolimus-d4**. This deuterated analog of Everolimus serves as a critical internal standard for the quantitative analysis of the parent drug in complex biological matrices, ensuring accuracy and precision in pharmacokinetic and therapeutic drug monitoring studies.

Chemical Structure and Properties

Everolimus-d4 is a synthetic derivative of Rapamycin, characterized by the introduction of four deuterium atoms on the 2-hydroxyethyl group at the 42-O position. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Below is a two-dimensional representation of the **Everolimus-d4** chemical structure.

Caption: 2D Chemical Structure of **Everolimus-d4**.

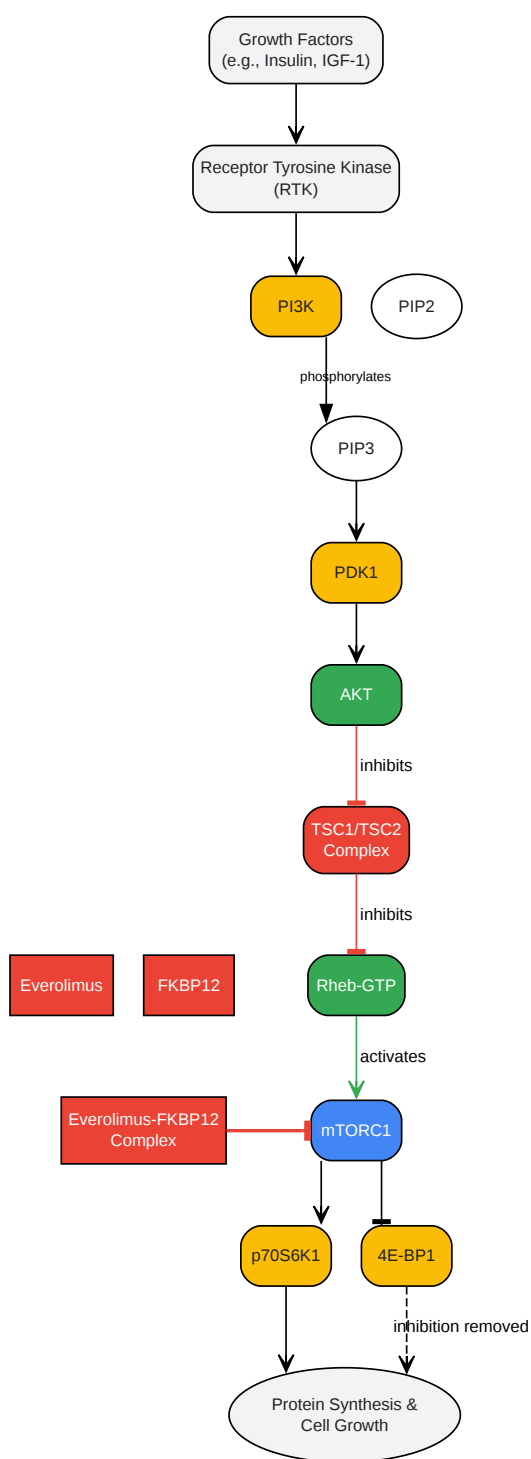
The key physicochemical properties of **Everolimus-d4** are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	42-O-(2-hydroxyethyl-1,1,2,2-d4)-rapamycin	[1]
Synonyms	RAD001-d4, SDZ-RAD-d4	[2]
CAS Number	1338452-54-2	[3]
Molecular Formula	C ₅₃ H ₇₉ D ₄ NO ₁₄	[4]
Molecular Weight	962.25 g/mol	[5]
Isotopic Enrichment	≥98%	[3]
Purity (LCMS)	≥97.88%	[3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in Chloroform and Methanol	[1]
Storage	Store at -20°C. Protect from light, air, and moisture.	[4]

Mechanism of Action: The mTOR Signaling Pathway

Everolimus, the non-deuterated parent compound, exerts its therapeutic effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Everolimus first binds to the intracellular protein FKBP12. This complex then interacts with and inhibits mTOR Complex 1 (mTORC1), leading to the downstream effects. The mechanism of action for **Everolimus-d4** is presumed to be identical.

The following diagram illustrates the mTOR signaling pathway and the point of inhibition by the Everolimus-FKBP12 complex.



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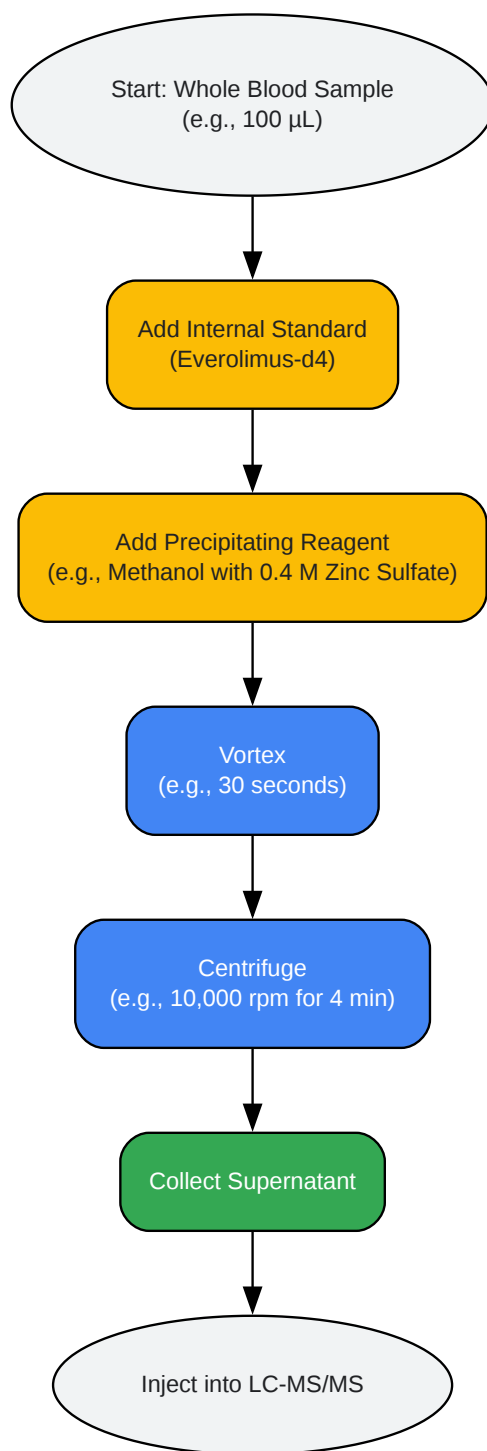
Caption: The mTOR Signaling Pathway and Inhibition by Everolimus.

Experimental Protocols: Quantification by LC-MS/MS

Everolimus-d4 is primarily used as an internal standard for the accurate quantification of Everolimus in biological samples, typically whole blood, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Protein Precipitation

A common and effective method for extracting Everolimus from whole blood is protein precipitation.



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Caption: Workflow for Whole Blood Sample Preparation.

LC-MS/MS Parameters

The following table summarizes typical LC-MS/MS parameters for the analysis of Everolimus and **Everolimus-d4**.

Parameter	Typical Value	Reference(s)
Chromatography		
LC System	Agilent 1260 or equivalent	[6]
Column	Reversed-phase C18 column	[6]
Mobile Phase A	Water with 0.1% Formic Acid and 2 mM Ammonium Acetate	[6]
Mobile Phase B	Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate	[6]
Flow Rate	Gradient elution	[6]
Injection Volume	5-20 μ L	[6]
Mass Spectrometry		
MS System	Triple Quadrupole Mass Spectrometer	[6]
Ionization Mode	Electrospray Ionization (ESI), Positive	[7]
MRM Transitions		
Everolimus (Quantifier)	Q1: 975.6 m/z \rightarrow Q3: 908.5 m/z	[6]
Everolimus (Qualifier)	Q1: 975.6 m/z \rightarrow Q3: 926.9 m/z	[8]
Everolimus-d4	Q1: 979.6 m/z \rightarrow Q3: 912.5 m/z	[6]

Note: The precursor ion for both Everolimus and **Everolimus-d4** is the ammonium adduct $[M+NH_4]^+$. The primary product ion results from the neutral loss of the C42 side chain.

Conclusion

Everolimus-d4 is an indispensable tool for the accurate and precise quantification of Everolimus in clinical and research settings. Its well-defined chemical properties and distinct mass spectrometric signature make it the internal standard of choice for LC-MS/MS-based therapeutic drug monitoring. The methodologies outlined in this guide provide a solid foundation for the implementation of robust analytical protocols for Everolimus.

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